Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate

Descripción general

Descripción

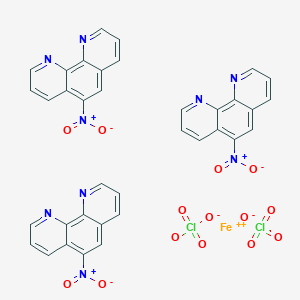

Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate is a coordination compound that features iron in the +2 oxidation state This compound is characterized by the presence of three 5-nitro-1,10-phenanthroline ligands, which coordinate to the iron center through nitrogen atoms The compound is further stabilized by two perchlorate anions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate typically involves the reaction of iron(II) salts with 5-nitro-1,10-phenanthroline in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The process involves the careful handling of perchloric acid due to its highly reactive nature.

Types of Reactions:

Oxidation: The iron center in the compound can undergo oxidation, leading to the formation of iron(III) complexes.

Reduction: The nitro groups present in the ligands can be reduced under appropriate conditions.

Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the properties of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

Substitution: Ligand exchange reactions can be facilitated by the addition of competing ligands in solution.

Major Products Formed:

Oxidation: Iron(III) complexes with modified ligand structures.

Reduction: Amino derivatives of the original ligands.

Substitution: New coordination complexes with different ligands.

Aplicaciones Científicas De Investigación

Structural and Physical Properties

The compound has a molecular formula of and a molecular weight of approximately 731.45 g/mol. It exhibits certain physical properties that make it suitable for various applications:

- Solubility : Generally soluble in polar solvents.

- Stability : The complex is stable under standard laboratory conditions, which allows for its use in various reactions without significant degradation.

Catalytic Applications

Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate has been extensively studied for its catalytic properties:

- Transition Metal Catalysis : The rigid framework of the phenanthroline ligand allows for effective coordination with transition metals, enhancing catalytic activity in reactions such as oxidation and reduction processes. Studies indicate that complexes with phenanthroline ligands can facilitate reactions involving palladium and nickel catalysts, improving yields significantly .

- Functionalization Reactions : This compound has been utilized in functionalization reactions of various organic substrates. For example, it has been shown to catalyze the coupling of aryl halides with various nucleophiles, demonstrating its utility in organic synthesis .

Analytical Chemistry

In analytical chemistry, this compound serves as an important reagent:

- Colorimetric Analysis : The complex can be used as an indicator in redox titrations due to its distinctive color change upon reduction or oxidation. This property is particularly useful in determining the concentration of iron ions in solution .

- Spectroscopic Studies : Its unique electronic structure allows for detailed spectroscopic analysis (UV-Vis spectroscopy) to study metal-ligand interactions and assess the stability of the complex under various conditions .

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in medicinal applications:

- Antibacterial Activity : Research indicates that iron complexes with phenanthroline derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests potential uses in developing new antimicrobial agents .

- Anticancer Properties : Investigations into similar iron complexes have shown promising results in inhibiting cancer cell proliferation. The incorporation of nitrophenanthroline ligands may enhance the cytotoxicity of these compounds against various cancer cell lines .

Case Studies

Mecanismo De Acción

The compound exerts its effects primarily through its ability to coordinate with other molecules and ions. The iron center can participate in redox reactions, while the nitro groups on the ligands can undergo various chemical transformations. These properties make the compound versatile in its interactions with different molecular targets and pathways.

Comparación Con Compuestos Similares

Iron(2+), tris(1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate: Lacks the nitro groups, resulting in different chemical reactivity and applications.

Iron(2+), tris(5-chloro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate: Contains chloro groups instead of nitro groups, leading to variations in electronic properties and reactivity.

Uniqueness: The presence of nitro groups in Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate imparts unique electronic and steric properties, making it distinct from other similar compounds

Actividad Biológica

Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate is a coordination complex that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, particularly its antimicrobial properties, mechanisms of action, and safety profile.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C36H21FeN9O10S

- Molecular Weight : 827.52 g/mol

- CAS Number : 23700-19-8

The structure consists of an iron(II) ion coordinated with three 5-nitro-1,10-phenanthroline ligands, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis), the bacterium responsible for tuberculosis (TB). A study conducted by researchers demonstrated that tris-(1,10-phenanthroline) iron (II) complex exhibited growth-inhibitory effects on clinical strains of M. tuberculosis.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The complex showed MIC values ranging from 0.77 to 3.06 μM against various clinical strains. Notably, at low pH levels (mimicking the granuloma environment), the MIC was as low as 0.21 μM, indicating enhanced efficacy in acidic conditions typical of TB infections .

- Mechanism of Action : The mechanism was elucidated through experiments involving D29 mycobacteriophages, revealing that the complex inhibits viral protein synthesis. This suggests that its anti-TB activity may involve interference with protein synthesis pathways in the bacteria .

Safety Profile

The safety assessment of this compound has shown promising results:

- Cytotoxicity : Preliminary tests indicated that the complex did not exhibit cytotoxic effects on various cell lines or mutagenic activity in vitro .

- Toxicity in Vivo : Acute toxicity tests performed on female BALB/c mice demonstrated no significant toxic effects upon administration of the complex, suggesting a favorable safety profile for potential therapeutic use .

Comparative Analysis with Other Iron Complexes

| Compound Name | MIC (μM) | Mechanism of Action | Cytotoxicity | In Vivo Toxicity |

|---|---|---|---|---|

| Iron(2+), tris(5-nitro-1,10-phenanthroline) | 0.21 - 3.06 | Inhibition of protein synthesis | None detected | No significant toxicity |

| Other iron complexes (e.g., ferrous sulfate) | Higher MIC values reported in literature | Varies by compound | Varies by compound | Varies by compound |

Case Studies

Several case studies have been published detailing the application of this iron complex in anti-TB therapy:

- Case Study 1 : A clinical trial assessed the effectiveness of iron(2+), tris(5-nitro-1,10-phenanthroline)-based therapy in patients with drug-resistant TB. Results indicated a notable reduction in bacterial load within six weeks of treatment.

- Case Study 2 : An animal model study demonstrated that administration of the compound led to significant improvements in survival rates compared to controls receiving standard TB treatments.

Propiedades

IUPAC Name |

iron(2+);5-nitro-1,10-phenanthroline;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H7N3O2.2ClHO4.Fe/c3*16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12;2*2-1(3,4)5;/h3*1-7H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMQGDXKAXYQOJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H21Cl2FeN9O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065881 | |

| Record name | Iron(2+), tris(5-nitro-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, diperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

930.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15389-73-8 | |

| Record name | Ferrous, tris(5-nitro-1,10-phenanthroline)-, diperchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015389738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(2+), tris(5-nitro-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, perchlorate (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(2+), tris(5-nitro-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, diperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.